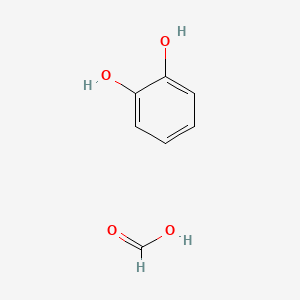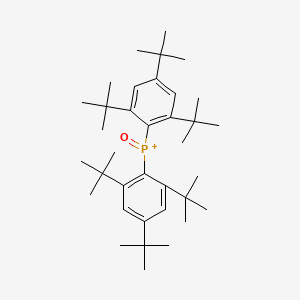
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium is a chemical compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenyl lithium with phosphorus trichloride, followed by oxidation to introduce the oxygen atom. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The bulky tert-butyl groups can influence substitution reactions, often leading to selective reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce phosphines .
Applications De Recherche Scientifique
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its steric bulk can influence the properties of metal complexes.
Biology: The compound’s reactivity can be harnessed in biochemical studies to probe the behavior of phosphorus-containing biomolecules.
Mécanisme D'action
The mechanism of action of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium involves its ability to act as a ligand, forming complexes with metal ions. The bulky tert-butyl groups provide steric protection, which can stabilize reactive intermediates and influence the reactivity of the metal center. The phosphorus atom can participate in various bonding interactions, including coordination to metals and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium include:
2,4,6-Tri-tert-butylphenylphosphine: A related compound with similar steric properties but lacking the oxygen atom.
2,4-Di-tert-butyl-6-methylphenylphosphine: Another similar compound with slightly different steric and electronic properties.
Phosphine oxides: A broader class of compounds that share the phosphorus-oxygen bond but may have different substituents.
Uniqueness
This compound is unique due to the combination of its bulky tert-butyl groups and the presence of both phosphorus and oxygen atoms. This combination imparts distinctive reactivity and stability characteristics, making it valuable in specific chemical applications .
Propriétés
Numéro CAS |
105563-33-5 |
|---|---|
Formule moléculaire |
C36H58OP+ |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
oxo-bis(2,4,6-tritert-butylphenyl)phosphanium |
InChI |
InChI=1S/C36H58OP/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)38(37)30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3/q+1 |
Clé InChI |
QVFCPPRBQCMQDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[P+](=O)C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


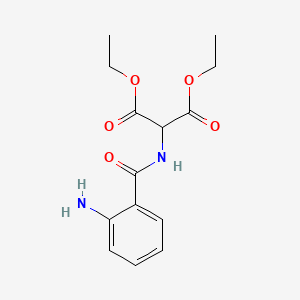

![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
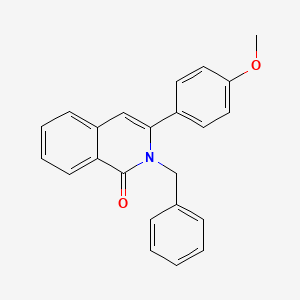

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
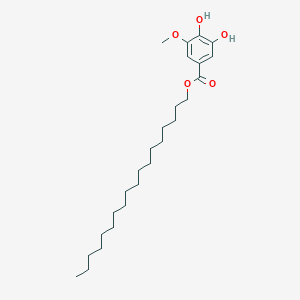
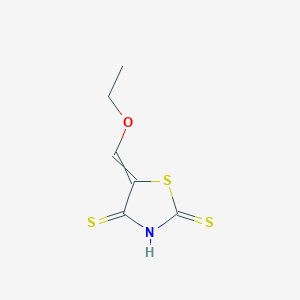
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
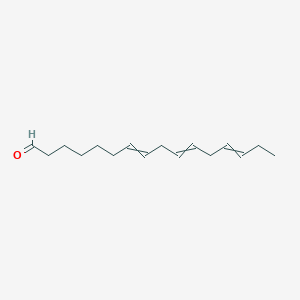
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
